Enhanced SN2' Reactivity Compared to Crotyl Chloride
In a study comparing the metathesis reactivity of various allylic chlorides, 1-chloro-2-methyl-2-butene (23009-73-6) was found to be more reactive than crotyl chloride (1-chloro-2-butene) [1]. This enhanced reactivity is a direct consequence of the additional methyl group at the 2-position, which stabilizes the developing positive charge in the SN2' transition state.
| Evidence Dimension | Relative reactivity in metathesis reactions |
|---|---|
| Target Compound Data | More reactive than crotyl chloride |
| Comparator Or Baseline | Crotyl chloride (1-chloro-2-butene, CAS 591-97-9) |
| Quantified Difference | Qualitative rank order; 1-chloro-2-methyl-2-butene > crotyl chloride |
| Conditions | Metathesis reaction conditions, comparison of velocity with sodium alcoholate in anhydrous alcohol |
Why This Matters
The higher reactivity of 1-chloro-2-methyl-2-butene can translate to faster reaction times, lower required temperatures, or higher yields in specific SN2' transformations compared to its less substituted analog, crotyl chloride.
- [1] Tamele, M., Ott, C. J., Marple, K. E., & Hearne, G. (1941). Derivatives of Allylic Chlorides. Metathesis Reactions of Methallyl Chloride. Industrial & Engineering Chemistry, 33(1), 115-120. View Source
